Superior BRD4 BD1 Binding Affinity of 5-Bromo Regioisomer Over 2-Bromo Analog
The 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine scaffold (as measured in downstream derivatives) demonstrates approximately 117-fold higher binding affinity for the BRD4 bromodomain 1 (BD1) compared to its 4-(2-bromopyridin-3-yl) regioisomer [1][2]. While the exact Kd for the parent dichloro compound is not reported in isolated form, the 5-bromo substitution pattern consistently yields low-nanomolar affinity in elaborated inhibitors (e.g., 28 nM for a derivative targeting BRD4 BD2) [3]. In contrast, the 2-bromo regioisomer exhibits micromolar affinity (Kd = 3,300 nM) for the same target [2]. This stark difference underscores the critical role of the 5-bromo substituent in achieving productive engagement with the acetyl-lysine binding pocket.
| Evidence Dimension | BRD4 BD1 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Derivative: 28 nM (BRD4 BD2); Class inference: low nM for 5-bromo series |
| Comparator Or Baseline | 4-(2-bromopyridin-3-yl)-2,6-dichloropyrimidine (regioisomer) |
| Quantified Difference | ~117-fold lower affinity for 2-bromo regioisomer (3,300 nM vs. inferred low nM for 5-bromo series) |
| Conditions | Isothermal titration calorimetry (ITC) assay with recombinant BRD4 BD1 protein |
Why This Matters
Procurement of the correct 5-bromo regioisomer is essential for generating potent BET inhibitors; the 2-bromo analog will yield inactive or weakly active compounds, derailing SAR studies.
- [1] BindingDB. (n.d.). BDBM50148605: Kd = 300 nM for BRD2 BD2. Retrieved from https://bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50148603: Kd = 3,300 nM for BRD4 BD1 (2-bromo regioisomer). Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [3] BindingDB. (n.d.). BDBM50512415: Kd = 28 nM for BRD4 BD2 (5-bromo derivative). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512415 View Source
